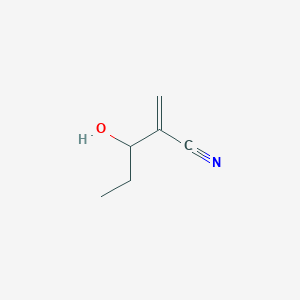

2-(1-Hydroxypropyl)acrylonitrile

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H9NO |

|---|---|

Molecular Weight |

111.14 g/mol |

IUPAC Name |

3-hydroxy-2-methylidenepentanenitrile |

InChI |

InChI=1S/C6H9NO/c1-3-6(8)5(2)4-7/h6,8H,2-3H2,1H3 |

InChI Key |

GNBXEADZDRRQQC-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(=C)C#N)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 1 Hydroxypropyl Acrylonitrile

The primary and most documented method for synthesizing 2-(1-Hydroxypropyl)acrylonitrile is the Morita-Baylis-Hillman (MBH) reaction. wikipedia.orgnrochemistry.com This carbon-carbon bond-forming reaction involves the coupling of an activated alkene with an electrophile, catalyzed by a nucleophile such as a tertiary amine or phosphine. wikipedia.orgnrochemistry.comorganic-chemistry.org In the specific synthesis of this compound, the activated alkene is acrylonitrile (B1666552) and the electrophile is the aldehyde, propanal (also known as propionaldehyde). google.comyoutube.com

The reaction mechanism initiates with a Michael addition of the nucleophilic catalyst to acrylonitrile, forming a zwitterionic enolate. nrochemistry.comyoutube.com This intermediate then undergoes an aldol (B89426) addition to the carbonyl carbon of propanal. nrochemistry.com A subsequent proton transfer and elimination of the catalyst regenerates the catalyst and yields the final product, this compound, which is a type of allylic alcohol. wikipedia.orgnrochemistry.comyoutube.com

Key advantages of the Baylis-Hillman reaction include the use of readily available starting materials and mild reaction conditions. wikipedia.org The resulting products, known as Baylis-Hillman adducts, are densely functionalized, making them valuable intermediates for further chemical transformations. wikipedia.orgnrochemistry.com

Various catalysts can be employed, with tertiary amines like 1,4-diazabicyclo[2.2.2]octane (DABCO) and phosphines being the most common. organic-chemistry.orgyoutube.com Research has demonstrated the use of phosphines, such as tricyclohexylphosphine (B42057) and triethylphosphine, in the synthesis of this compound. google.com The choice of catalyst and solvent can significantly influence the reaction's efficiency and yield. For instance, reactions have been successfully carried out in solvents like dioxane and pyridine. google.com

The following table summarizes specific experimental conditions reported for the synthesis of this compound:

Table 1: Synthetic Conditions for this compound

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Conversion Rate (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| Acrylonitrile | Propionaldehyde | Tricyclohexylphosphine | Dioxane | Reflux | 12 | 90 | 35 | google.com |

| Acrylonitrile | Propionaldehyde | Tricyclohexylphosphine | Pyridine/Dioxane | 120 | 18 | - | - | google.com |

| Acrylonitrile | Propionaldehyde | Triethylphosphine | Pyridine | 120 | 3 | - | - | google.com |

Purification and Isolation Techniques in 2 1 Hydroxypropyl Acrylonitrile Synthesis

Following the synthesis of 2-(1-Hydroxypropyl)acrylonitrile, a multi-step purification process is necessary to isolate the product from unreacted starting materials, catalyst, and any byproducts.

The initial workup often involves the removal of the solvent and excess volatile reactants. This is typically achieved through rectification or distillation. google.com For general purification of Baylis-Hillman adducts, the reaction is first quenched, often with water or a dilute acidic solution like 0.1 M HCl. nrochemistry.com The mixture is then transferred to a separatory funnel for extraction using an organic solvent, such as ethyl acetate (B1210297) or dichloromethane (B109758) (DCM). nrochemistry.comhsc.edu The combined organic layers are subsequently washed with water and brine to remove water-soluble impurities. nrochemistry.com The purified organic phase is then dried over an anhydrous salt, for example, sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure. nrochemistry.comhsc.edu

For the specific isolation of this compound, vacuum distillation has been proven to be a highly effective final purification step. google.com This technique allows for the distillation of the high-boiling point alcohol at a lower temperature, thus preventing thermal decomposition. A small amount of a polymerization inhibitor, such as pyrogallol, may be added before distillation to ensure the stability of the acrylonitrile (B1666552) moiety. google.com

Flash column chromatography is another widely used technique for the purification of Baylis-Hillman adducts, offering high resolution to separate the desired product from closely related impurities. nrochemistry.com

Table 2: Purification Parameters for this compound

| Purification Method | Details | Observed Value | Reference |

|---|---|---|---|

| Vacuum Distillation | Boiling Point | 60-61 °C (at 0.4 mm Hg) | google.com |

| Infrared Spectroscopy | C≡N stretch | 2229 cm⁻¹ | google.com |

| Infrared Spectroscopy | C=C stretch | 1623 cm⁻¹ | google.com |

| General Workup | Quenching Agent | 0.1 M HCl | nrochemistry.com |

| General Workup | Extraction Solvent | Ethyl Acetate | nrochemistry.comhsc.edu |

| General Workup | Drying Agent | Anhydrous Na₂SO₄ | nrochemistry.comhsc.edu |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Acrylonitrile |

| Propanal (Propionaldehyde) |

| 1,4-diazabicyclo[2.2.2]octane (DABCO) |

| Tricyclohexylphosphine (B42057) |

| Triethylphosphine |

| Dioxane |

| Pyridine |

| Ethyl Acetate |

| Dichloromethane (DCM) |

| Hydrochloric Acid (HCl) |

| Sodium Sulfate (Na₂SO₄) |

| Pyrogallol |

| Water |

Chemical Reactivity and Derivatization Pathways of 2 1 Hydroxypropyl Acrylonitrile

Reactions Involving the Hydroxyl Functionality

The secondary hydroxyl group in 2-(1-hydroxypropyl)acrylonitrile is a prime site for various chemical modifications, including esterification, etherification, oxidation, and condensation reactions. These transformations allow for the introduction of a wide array of functional groups, leading to the synthesis of novel derivatives with tailored properties.

Esterification Reactions

The hydroxyl group of this compound can readily undergo esterification with various acylating agents, such as acyl chlorides and carboxylic anhydrides, typically in the presence of a base to neutralize the acidic byproduct. This reaction leads to the formation of the corresponding esters. For instance, the reaction with an acyl chloride in a suitable solvent like dichloromethane (B109758) or tetrahydrofuran, often with a tertiary amine base like triethylamine, yields the ester derivative. researchgate.netlibretexts.orgchemguide.co.uk

While specific literature on the esterification of this compound is not abundant, the general principles of esterifying secondary alcohols are well-established and applicable. The reaction conditions can be optimized to achieve high yields of the desired ester.

Table 1: Representative Esterification Reactions of Secondary Alcohols

| Acylating Agent | Base | Solvent | Product | Typical Yield (%) |

| Acetyl Chloride | Triethylamine | Dichloromethane | Acetate (B1210297) Ester | >90 |

| Benzoyl Chloride | Pyridine | Tetrahydrofuran | Benzoate Ester | 85-95 |

| Acetic Anhydride | DMAP (cat.) | Dichloromethane | Acetate Ester | >90 |

Note: This table represents typical conditions for the esterification of secondary alcohols and is expected to be applicable to this compound.

Etherification Reactions

The synthesis of ethers from this compound can be achieved through various methods, with the Williamson ether synthesis being a common approach. google.com This method involves the deprotonation of the hydroxyl group with a strong base, such as sodium hydride, to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

The choice of the base and alkylating agent is crucial to avoid competing side reactions. For instance, using a bulky base can minimize elimination reactions. The resulting ethers exhibit altered solubility and reactivity profiles compared to the parent alcohol.

Table 2: General Conditions for Williamson Ether Synthesis of Secondary Alcohols

| Alkylating Agent | Base | Solvent | Product |

| Methyl Iodide | Sodium Hydride | Tetrahydrofuran | Methyl Ether |

| Ethyl Bromide | Potassium tert-butoxide | Dimethylformamide | Ethyl Ether |

| Benzyl Chloride | Sodium Hydride | Tetrahydrofuran | Benzyl Ether |

Note: This table illustrates general conditions for the etherification of secondary alcohols, which are anticipated to be effective for this compound.

Oxidation and Reduction Pathways

The secondary hydroxyl group of this compound can be oxidized to the corresponding ketone, 2-acryloylpropanenitrile, using a variety of oxidizing agents. wikipedia.orgorganic-chemistry.orgnumberanalytics.com Mild oxidation conditions, such as those employed in the Swern or Dess-Martin periodinane oxidation, are often preferred to avoid over-oxidation or side reactions involving the sensitive acrylonitrile (B1666552) moiety. wikipedia.orgorganic-chemistry.orgnumberanalytics.comyoutube.comalfa-chemistry.com The resulting α,β-unsaturated ketonitrile is a highly reactive species with potential applications in Michael additions and other conjugate additions.

Conversely, the reduction of the hydroxyl group is not a typical transformation. However, the entire molecule can be reduced. Catalytic hydrogenation, for example, can lead to the saturation of the carbon-carbon double bond and the reduction of the nitrile group.

Table 3: Common Oxidation Methods for Secondary Alcohols

| Reagent | Conditions | Product |

| Pyridinium (B92312) chlorochromate (PCC) | Dichloromethane, room temp. | Ketone |

| Swern Oxidation (DMSO, oxalyl chloride, Et3N) | -78 °C to room temp. | Ketone |

| Dess-Martin Periodinane | Dichloromethane, room temp. | Ketone |

Note: This table presents common methods for oxidizing secondary alcohols to ketones, which are expected to be applicable to this compound.

Intermolecular Condensation Reactions

Under certain conditions, this compound can participate in intermolecular condensation reactions. For instance, the acid-catalyzed dehydration of the hydroxyl group could potentially lead to the formation of an ether linkage between two molecules, although this is often a less controlled reaction. More defined condensation reactions might involve the hydroxyl group acting as a nucleophile in reactions with other electrophilic species.

Reactions Involving the Acrylonitrile Moiety

The acrylonitrile portion of the molecule contains two reactive sites: the carbon-carbon double bond and the nitrile group. These sites are susceptible to a variety of nucleophilic and cycloaddition reactions.

Nucleophilic Additions to the Nitrile Group

The nitrile group of this compound is an electrophilic center that can undergo nucleophilic attack. One of the most common reactions is hydrolysis, which can be controlled to yield either the corresponding amide, 2-(1-hydroxypropyl)acrylamide, or the carboxylic acid, 2-(1-hydroxypropyl)acrylic acid, depending on the reaction conditions. Acidic or basic conditions are typically required to facilitate this transformation. savemyexams.com

Furthermore, the nitrile group can react with organometallic reagents, such as Grignard reagents, to form ketones after hydrolysis of the intermediate imine. This provides a valuable method for carbon-carbon bond formation. The Ritter reaction is another important transformation where, in the presence of a strong acid, an alcohol can add to the nitrile to form an N-substituted amide. wikipedia.orgorganic-chemistry.orgresearchgate.netmissouri.eduorganic-chemistry.org

Table 4: Nucleophilic Addition Reactions to the Nitrile Group

| Reagent | Conditions | Product (after workup) |

| H₂O, H⁺ or OH⁻ (catalytic) | Heat | Amide or Carboxylic Acid |

| RMgX (Grignard Reagent) | 1. Ether/THF; 2. H₃O⁺ | Ketone |

| R'OH, H₂SO₄ (Ritter Reaction) | Concentrated acid | N-Substituted Amide |

Note: This table outlines general reactions of the nitrile group and is expected to apply to this compound.

Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloadditions)

As an electron-deficient alkene, this compound is an excellent candidate for participating in various cycloaddition reactions where it typically acts as the 2π component. These reactions are powerful tools for the construction of cyclic and heterocyclic frameworks.

The Diels-Alder reaction , a [4+2] cycloaddition, is a cornerstone of organic synthesis for the formation of six-membered rings. jove.comlibretexts.orglibretexts.orgwikipedia.org In this reaction, this compound would act as a dienophile, reacting with a conjugated diene. The stereochemistry of the substituents on the dienophile is retained in the product, making this a stereospecific reaction. libretexts.orglibretexts.org The presence of the electron-withdrawing nitrile group activates the dienophile for reaction with electron-rich dienes. libretexts.orglibretexts.org While specific examples with this compound are not extensively documented, its reactivity can be inferred from studies on similar α,β-unsaturated nitriles like acrylonitrile itself, which readily undergoes Diels-Alder reactions. libretexts.org For instance, the reaction of 2,3-dimethyl-1,3-butadiene (B165502) with acrylonitrile gives the corresponding cyclohexene (B86901) adduct, and it is expected that this compound would react similarly to yield a substituted cyclohexene. nih.gov

1,3-Dipolar cycloadditions are another important class of reactions for the synthesis of five-membered heterocyclic rings. wikipedia.org In these reactions, this compound would serve as the dipolarophile, reacting with a 1,3-dipole such as a nitrone, nitrile oxide, or azide. wikipedia.orgrsc.org These reactions are highly regioselective and stereoselective, providing a direct route to complex heterocyclic structures. wikipedia.org For example, the reaction with a nitrone would be expected to yield an isoxazolidine (B1194047) ring system. The reaction is generally considered to be a concerted process, proceeding through a cyclic transition state. wikipedia.org

| Diene/Dipole | Reaction Type | Expected Product Core Structure |

| Butadiene | Diels-Alder [4+2] | Cyclohexene |

| Cyclopentadiene | Diels-Alder [4+2] | Bicyclo[2.2.1]heptene |

| Nitrone | 1,3-Dipolar | Isoxazolidine |

| Azide | 1,3-Dipolar | Triazoline/Triazole |

| Nitrile Oxide | 1,3-Dipolar | Isoxazoline |

Michael Additions

The polarized nature of the double bond in this compound makes it a prime candidate for Michael additions, a type of conjugate addition reaction. slideshare.netunacademy.commasterorganicchemistry.comwikipedia.org This reaction involves the addition of a nucleophile to the β-carbon of the α,β-unsaturated nitrile. A wide variety of nucleophiles can be employed, leading to the formation of a diverse array of functionalized propanenitrile derivatives.

Nucleophiles for Michael addition can be broadly categorized as soft nucleophiles, which preferentially attack the β-carbon (1,4-addition) over the carbonyl or nitrile carbon (1,2-addition). Common Michael donors include:

Nitrogen nucleophiles: Primary and secondary amines readily add to α,β-unsaturated nitriles in an aza-Michael reaction. wikipedia.org

Sulfur nucleophiles: Thiols are excellent nucleophiles for Michael additions, leading to the formation of thioethers. nih.gov

Oxygen nucleophiles: Alcohols can add to activated alkenes, although this oxa-Michael reaction is often reversible and may require catalysis. nih.gov

Carbon nucleophiles: Stabilized carbanions, such as those derived from malonates, β-ketoesters, and nitroalkanes, are effective Michael donors. slideshare.net

The general mechanism involves the attack of the nucleophile on the β-carbon, forming a resonance-stabilized enolate intermediate, which is then protonated to give the final product. masterorganicchemistry.com

| Nucleophile | Product Type | General Structure of Adduct |

| R₂NH (Amine) | β-Amino nitrile | R₂N-CH₂-CH(CN)-CH(OH)CH₂CH₃ |

| RSH (Thiol) | β-Thioether nitrile | RS-CH₂-CH(CN)-CH(OH)CH₂CH₃ |

| ROH (Alcohol) | β-Alkoxy nitrile | RO-CH₂-CH(CN)-CH(OH)CH₂CH₃ |

| CH₂(CO₂R)₂ (Malonate) | γ-Dinitrile ester | (RO₂C)₂CH-CH₂-CH(CN)-CH(OH)CH₂CH₃ |

Chemoselective Transformations and Functional Group Interconversions

The presence of multiple functional groups in this compound allows for a range of chemoselective transformations, where one functional group reacts preferentially over the others. nih.gov

Protection of the Hydroxyl Group: To perform reactions at the nitrile or the double bond without interference from the hydroxyl group, it can be temporarily protected. Common protecting groups for alcohols include silyl (B83357) ethers (e.g., tert-butyldimethylsilyl ether) or acetals (e.g., tetrahydropyranyl ether). slideshare.netzmsilane.comlibretexts.orgmasterorganicchemistry.com These groups are stable under a variety of reaction conditions and can be selectively removed later in the synthetic sequence. slideshare.netzmsilane.com

Oxidation of the Hydroxyl Group: The secondary allylic alcohol functionality can be selectively oxidized to the corresponding α,β-unsaturated ketone, 2-propionylacrylonitrile, using mild oxidizing agents like manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC). acs.orgslideshare.netvanderbilt.edu This transformation provides access to a different class of reactive Michael acceptors.

Reduction of the Nitrile Group: The nitrile group can be selectively reduced to a primary amine using reagents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This would lead to the formation of a γ-amino alcohol. To avoid reduction of the double bond, chemoselective reducing agents or a protection-deprotection strategy for the alkene may be necessary.

Functional Group Interconversions: The existing functional groups can be converted into other useful functionalities. For example, the nitrile group can be hydrolyzed under acidic or basic conditions to a carboxylic acid or an amide. The hydroxyl group can be converted into a better leaving group, such as a tosylate, to facilitate nucleophilic substitution reactions. ub.eduvanderbilt.eduimperial.ac.ukslideshare.net

| Reagent/Condition | Target Functional Group | Resulting Functional Group |

| TBDMSCl, Imidazole | Hydroxyl | tert-Butyldimethylsilyl ether |

| Dihydropyran, H⁺ | Hydroxyl | Tetrahydropyranyl ether |

| MnO₂ or PCC | Hydroxyl | Ketone |

| LiAlH₄ | Nitrile | Primary Amine |

| H₃O⁺, Δ | Nitrile | Carboxylic Acid |

| TsCl, Pyridine | Hydroxyl | Tosylate |

Polymerization Science of 2 1 Hydroxypropyl Acrylonitrile

Homopolymerization Studies

Free Radical Polymerization Kinetics and Mechanisms

There is currently no published research specifically detailing the free radical polymerization kinetics and mechanisms of 2-(1-Hydroxypropyl)acrylonitrile. For the closely related monomer, acrylonitrile (B1666552), free radical polymerization is a well-established industrial process. researchgate.netresearchgate.net Kinetic studies on acrylonitrile polymerization have been performed using various initiator systems, such as chloramine-T/hydrogen peroxide and potassium persulfate-thiourea, often in aqueous media. researchgate.netresearchgate.net These studies typically investigate the effects of monomer concentration, initiator concentration, and temperature on the rate of polymerization. researchgate.netresearchgate.net The mechanism proceeds through the standard steps of initiation, propagation, and termination. mdpi.comyoutube.com

Controlled/Living Radical Polymerization (CRP/LRP) Strategies

Controlled/living radical polymerization techniques offer precise control over polymer molecular weight, architecture, and dispersity. While these methods have been extensively applied to acrylonitrile and other functional monomers, their application to this compound has not been reported.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

RAFT polymerization is a versatile CRP method that has been successfully used for the polymerization of acrylonitrile, yielding well-defined polymers. researchgate.netmdpi.comvt.edu The choice of RAFT agent is crucial for controlling the polymerization. researchgate.net For instance, studies on the RAFT polymerization of 2-hydroxypropyl acrylate (B77674) have demonstrated the synthesis of homopolymers with high conversions and narrow molecular weight distributions. researchgate.net Should RAFT be applied to this compound, similar investigations into optimal RAFT agents, solvents, and temperatures would be necessary to achieve controlled polymerization.

Atom Transfer Radical Polymerization (ATRP)

ATRP is another powerful CRP technique that has been employed for the controlled polymerization of acrylonitrile. nih.gov The success of ATRP often depends on the catalyst system and reaction conditions. For example, the ATRP of 2-hydroxyethyl methacrylate (B99206) has been achieved using specific solvent systems and lower temperatures to accommodate the functional monomer. researchgate.net The application of ATRP to this compound would require careful selection of the initiator, catalyst, and ligand to accommodate the hydroxyl functionality and achieve a controlled process.

Nitroxide-Mediated Polymerization (NMP)

Nitroxide-mediated polymerization has been used to control the polymerization of challenging monomers. For instance, the NMP of 2-hydroxyethyl methacrylate has been successfully controlled by copolymerizing it with a small amount of a controlling comonomer like acrylonitrile or styrene (B11656). researchgate.net This strategy could potentially be adapted for the controlled polymerization of this compound, where a small amount of a suitable comonomer could facilitate control over the polymerization process.

Photoinitiated and Photo-controlled Polymerization

Photoinitiated polymerization offers spatial and temporal control over the polymerization process. chemrxiv.orgrsc.org This technique has been applied to the free-radical grafting of acrylonitrile onto polymer backbones using a photoinitiator. mdpi.com The mechanism involves the photo-induced decomposition of the initiator to generate radicals that initiate polymerization. mdpi.com Furthermore, photo-controlled RAFT polymerization has been developed for acrylonitrile, enabling the synthesis of well-defined polymers under mild conditions. researchgate.net The application of photoinitiated techniques to this compound could provide an energy-efficient and controlled route to novel polymers, with the potential for creating patterned surfaces and complex architectures. The presence of the hydroxyl group might also influence the choice of photoinitiator and reaction conditions. mdpi.com

Copolymerization with Other Monomers

The introduction of a hydroxyl group and a short alkyl chain to the acrylonitrile backbone in this compound is expected to significantly influence its copolymerization behavior. This functionalization can alter the monomer's reactivity and introduce new possibilities for polymer design, including the synthesis of materials with tailored hydrophilicity, crosslinking capabilities, and post-polymerization modification potential.

The reactivity ratios, r₁ and r₂, are critical parameters in copolymerization that describe the relative reactivity of a growing polymer chain radical ending in one monomer unit towards adding the same monomer versus the other comonomer. tandfonline.com These ratios determine the composition and sequence distribution of the resulting copolymer. For the copolymerization of this compound (M₁), the values of r₁ and r₂ would depend on the specific comonomer (M₂) chosen.

Given the presence of the electron-withdrawing nitrile group, this compound is expected to behave as a typical electron-deficient monomer, similar to acrylonitrile itself. The hydroxyl group may participate in hydrogen bonding, which can influence the local concentration of monomers and the reactivity of the radical.

Expected Reactivity Trends:

With electron-rich monomers (e.g., styrene, vinyl ethers): It is anticipated that the copolymerization would favor the formation of alternating copolymers, where r₁ and r₂ are both less than 1. researchgate.net The strong difference in polarity between the electron-deficient this compound and an electron-rich comonomer would lead to a high tendency for cross-propagation.

With other acrylates or methacrylates (e.g., methyl methacrylate, butyl acrylate): The reactivity ratios would likely be closer to those observed for acrylonitrile with these monomers. For instance, in the copolymerization of acrylonitrile (M₁) with methyl methacrylate (M₂), typical reactivity ratios are around r₁ = 0.15 and r₂ = 1.22, indicating that the poly(methyl methacrylate) radical prefers to add its own monomer, while the polyacrylonitrile (B21495) radical has a slight preference for adding methyl methacrylate. tandfonline.com A similar trend might be expected for this compound.

With acrylonitrile: Copolymerization with acrylonitrile would likely result in a random copolymer with reactivity ratios close to 1, as the structural differences are minimal.

The monomer sequence distribution, which can be predicted from the reactivity ratios, would dictate the arrangement of monomer units along the polymer chain. This, in turn, affects the polymer's properties, such as its glass transition temperature and solubility.

Illustrative Reactivity Ratios for Analogous Systems:

Since no experimental data exists for this compound, the following table presents reactivity ratios for acrylonitrile with various comonomers to illustrate the expected range of behaviors.

| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | System Type |

| Acrylonitrile | Styrene | 0.04 | 0.40 | Alternating tendency tandfonline.com |

| Acrylonitrile | Methyl Acrylate | 1.29 | 0.96 | Ideal random researchgate.netvt.edu |

| Acrylonitrile | Vinyl Acetate (B1210297) | 4.2 | 0.05 | Block tendency tandfonline.com |

| Acrylonitrile | 1,3-Butadiene | 0.02 | 0.3 | Alternating tendency tandfonline.com |

This table provides data for acrylonitrile as an analogue to illustrate potential reactivity trends of this compound.

The synthesis of different copolymer architectures involving this compound would be achievable through various controlled polymerization techniques.

Random Copolymers: These can be synthesized via conventional free radical polymerization, where the monomer sequence is determined by the reactivity ratios and the feed composition. tchaintech.com For comonomers with similar reactivity to this compound, a statistically random distribution of monomer units would be expected.

Block Copolymers: The synthesis of well-defined block copolymers would necessitate the use of controlled/living polymerization methods. nih.gov Techniques like Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, and living anionic polymerization are suitable for this purpose. nih.govrsc.org For example, a block copolymer could be synthesized by first polymerizing a different monomer (e.g., styrene) and then adding this compound to the living polymer chains. researchgate.net The hydroxyl group on the monomer might require protection depending on the chosen polymerization technique, particularly in anionic polymerization.

Graft Copolymers: Graft copolymers featuring poly(this compound) side chains could be prepared using three main strategies: "grafting-from," "grafting-to," and "grafting-through." researchgate.net

Grafting-from: A polymer backbone with initiator sites can be used to initiate the polymerization of this compound. psu.edu

Grafting-to: Pre-synthesized poly(this compound) chains with reactive end groups can be attached to a polymer backbone with complementary functional groups.

Grafting-through: A macromonomer of poly(this compound) with a polymerizable group at one end can be copolymerized with another monomer.

The presence of the hydroxyl group offers a convenient handle for creating graft copolymers, for instance, by reacting it to introduce a polymerizable or initiating group. nih.gov

Multi-component polymerizations, involving three or more monomers, offer a pathway to synthesize complex polymers with tailored properties in a single step. nguyenstarch.comwhiterose.ac.uk Introducing this compound into such systems would add a hydrophilic and reactive component. For example, a terpolymer of this compound, a hydrophobic monomer like styrene, and a crosslinkable monomer like divinylbenzene (B73037) could lead to functional, crosslinked nanoparticles in one pot. The kinetics of such systems are complex, with the final polymer composition depending on the relative reactivities of all monomers present. rsc.org

Polymer Architecture and Morphology Control

The architecture of a polymer, which describes the arrangement of its chains, has a profound impact on its physical and chemical properties. cosmeticsandtoiletries.com

Linear Polymers: The polymerization of this compound, in the absence of a crosslinking agent or chain transfer agents that could induce branching, would be expected to produce linear polymer chains. nguyenstarch.com Controlled polymerization techniques would be essential to regulate the molecular weight and achieve a narrow molecular weight distribution for these linear polymers. youtube.com

Branched Polymers: Branched architectures can be intentionally introduced in several ways. nguyenstarch.comcosmeticsandtoiletries.com

Copolymerization with a multifunctional monomer: Including a small amount of a divinyl monomer (a crosslinker) in the polymerization of this compound would lead to the formation of branched and eventually crosslinked structures. cosmeticsandtoiletries.com

Chain transfer reactions: The presence of the hydroxyl group could potentially act as a site for chain transfer, which would lead to branching, although this is generally less common for hydroxyl groups compared to other functionalities under typical radical polymerization conditions.

Use of specific initiators or chain transfer agents: Certain initiators or chain transfer agents, known as "inifers" or "iniferters," can be used to generate branched polymers.

The degree of branching significantly affects properties like viscosity, solubility, and thermal characteristics. Highly branched polymers generally have lower viscosity and higher solubility compared to their linear counterparts of the same molecular weight. nguyenstarch.com

Comparison of Linear and Branched Polymer Properties (General):

| Property | Linear Polymer | Branched Polymer |

| Viscosity (in solution/melt) | Higher | Lower |

| Solubility | Generally lower | Generally higher |

| Degree of Crystallinity | Can be high | Lower due to chain packing disruption youtube.com |

| Mechanical Strength | Often higher due to chain entanglement | Can be lower or higher depending on branch length and density cosmeticsandtoiletries.com |

This table presents a general comparison and the specific effects for poly(this compound) would need experimental verification.

The hydroxyl functionality of this compound makes it an excellent candidate for the formation of crosslinked polymer networks, particularly hydrogels. nih.gov Hydrogels are three-dimensional polymer networks that can absorb and retain large amounts of water or biological fluids. mdpi.com

Synthesis of Hydrogels:

Hydrogels based on this compound could be synthesized by copolymerizing it with a di- or multifunctional crosslinking monomer, such as N,N'-methylenebis(acrylamide) or ethylene (B1197577) glycol dimethacrylate. The concentration of the crosslinker would directly control the crosslink density and, consequently, the swelling behavior and mechanical properties of the hydrogel.

Alternatively, crosslinking could be achieved post-polymerization by reacting the hydroxyl groups of a linear poly(this compound) with a suitable crosslinking agent, such as a diisocyanate or a diacid chloride.

The resulting hydrogels would be expected to be responsive to stimuli like temperature and pH, especially if copolymerized with other functional monomers. The hydrophilic nature imparted by the hydroxyl and nitrile groups would ensure significant water uptake.

Self-Assembly of this compound-derived Copolymers

While the broader field of polymer chemistry has extensively investigated the self-assembly of various amphiphilic block copolymers, including those based on acrylonitrile and other functional monomers, this specific derivative remains unexplored in the context of self-organizing macromolecular systems. The presence of both a hydroxyl and a nitrile group on the monomer suggests that its polymers could exhibit interesting hydrophilic and potentially amphiphilic properties, making them candidates for forming micelles, vesicles, or other ordered structures in solution. However, without experimental data, any discussion of their self-assembly behavior would be purely speculative.

The scientific community has focused on related monomers that offer insights into what might be expected from this compound-derived copolymers. For instance, extensive research exists on the self-assembly of copolymers containing acrylonitrile, which typically forms a hydrophobic block, in combination with various hydrophilic blocks. Similarly, studies on polymers with hydroxyl-functionalized monomers, such as poly(2-hydroxypropyl methacrylate) (PHPMA), have demonstrated their utility in forming biocompatible and stimuli-responsive self-assembled structures.

Despite the structural similarities to these well-studied monomers, the unique combination of functional groups in this compound means its polymerization kinetics, solubility characteristics, and the ultimate self-assembly behavior of its copolymers cannot be directly extrapolated from existing data. Further research is required to synthesize and characterize polymers and copolymers of this compound to determine their potential for self-assembly and subsequent applications. At present, there are no research findings or data tables to present on this topic.

Spectroscopic and Structural Characterization Methodologies for 2 1 Hydroxypropyl Acrylonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural determination of 2-(1-hydroxypropyl)acrylonitrile, offering precise information about the chemical environment, connectivity, and stereochemistry of the hydrogen and carbon atoms within the molecule.

Proton NMR (¹H NMR)

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the various protons in the molecule. The chemical shifts are influenced by the electron-withdrawing nitrile group, the electronegative hydroxyl group, and the olefinic double bond.

The vinylic protons, adjacent to the nitrile group, are expected to appear as two distinct signals in the downfield region, typically between 6.0 and 7.0 ppm. These protons, being diastereotopic due to the chiral center at C2, will likely present as doublets. The proton on the carbon bearing the hydroxyl group (CH-OH) is anticipated to resonate as a multiplet, likely a triplet of doublets or a more complex pattern, in the range of 4.0-4.5 ppm, due to coupling with the adjacent methylene (B1212753) protons and the hydroxyl proton. The hydroxyl proton itself will likely appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent, but can be expected in the 2-5 ppm range. hw.ac.uk The methylene protons of the propyl group will show as a multiplet around 1.6-1.8 ppm, while the terminal methyl protons will appear as a triplet around 0.9-1.1 ppm.

Carbon-13 NMR (¹³C NMR)

The ¹³C NMR spectrum provides complementary information, identifying all unique carbon environments within this compound. The nitrile carbon is characteristically found in the 115-120 ppm range. libretexts.org The carbons of the double bond (C1 and C2) are expected to resonate between 110 and 140 ppm. The carbon attached to the hydroxyl group (C2') would appear in the 65-75 ppm region. The remaining carbons of the propyl group would be found in the aliphatic region of the spectrum.

Two-Dimensional NMR Techniques

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are employed. Techniques such as Correlation Spectroscopy (COSY) would reveal the coupling between adjacent protons, for instance, confirming the connectivity between the CH-OH proton and the adjacent methylene protons of the propyl group, as well as the coupling between the vinylic protons. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate each proton signal with its directly attached carbon, allowing for definitive assignment of the carbon signals based on the already assigned proton spectrum.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both IR and Raman techniques, provides valuable information about the functional groups present in this compound.

The IR spectrum is expected to show a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. A sharp, intense peak around 2220-2230 cm⁻¹ is characteristic of the C≡N stretching of the nitrile group conjugated with the double bond. nist.gov The C=C double bond stretch will likely appear around 1630-1640 cm⁻¹. Other significant bands would include C-H stretching vibrations around 2850-3000 cm⁻¹ and C-O stretching around 1050-1150 cm⁻¹.

Raman spectroscopy offers complementary information. While the polar O-H and C≡N bonds will give strong signals in the IR spectrum, the less polar C=C double bond is expected to show a strong signal in the Raman spectrum. massbank.eursc.org This complementarity is crucial for a complete vibrational analysis of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, further confirming its structure.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile compounds. chemicalbook.comresearchgate.net The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. Common fragmentation patterns would likely involve the loss of a water molecule from the molecular ion to give an [M-18]⁺ peak. Cleavage of the C-C bond between the hydroxyl-bearing carbon and the double bond could lead to the formation of characteristic fragment ions. For instance, a fragment corresponding to the loss of a propyl group or a hydroxypropyl group would be anticipated. The presence of the nitrile group can also lead to specific fragmentation pathways. acs.orgkpi.uachemicalbook.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. nih.govyoutube.com This method is particularly useful for the identification and quantification of this compound and its derivatives in complex mixtures. The process involves introducing a sample into a liquid mobile phase, which is then passed through a chromatographic column. The components of the mixture are separated based on their interactions with the stationary phase within the column. As the separated components elute from the column, they are introduced into the mass spectrometer.

In the mass spectrometer, the molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). This allows for the determination of the molecular weight of the compound and can also provide structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) coupled with LC can provide highly accurate mass measurements, which aids in the confident identification of unknown compounds. nih.govnih.gov

For the analysis of this compound, a reversed-phase LC method would typically be employed, using a nonpolar stationary phase and a polar mobile phase. The choice of ionization source is critical for successful analysis. Electrospray ionization (ESI) is a common choice for polar molecules like this compound, as it is a soft ionization technique that minimizes fragmentation and preserves the molecular ion. youtube.com

Detailed Research Findings:

In a hypothetical study, the LC-MS analysis of a synthesized sample of this compound could be performed using an Agilent 1200 Series HPLC system coupled to a Q Exactive mass spectrometer. nih.govumass.edu The chromatographic separation might be achieved on a C18 column with a gradient elution using a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B). The mass spectrometer would be operated in positive ion mode, and data would be acquired in both full scan and tandem MS (MS/MS) modes.

The full scan data would be used to identify the protonated molecule [M+H]⁺ of this compound. The high-resolution mass measurement would provide the elemental composition, confirming the molecular formula. The MS/MS data, obtained by fragmenting the [M+H]⁺ ion, would provide structural information, such as the loss of a water molecule from the hydroxyl group or cleavage of the propyl side chain.

Interactive Data Table: Hypothetical LC-MS Data for this compound

| Parameter | Value |

| Retention Time (min) | 4.7 |

| Observed m/z ([M+H]⁺) | 114.0657 |

| Calculated m/z ([M+H]⁺) | 114.0657 |

| Mass Error (ppm) | 0 |

| Major MS/MS Fragments (m/z) | 96.0551, 85.0500, 68.0395 |

Gel Permeation Chromatography (GPC) for Polymer Characterization

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for characterizing the molecular weight and molecular weight distribution of polymers derived from this compound. tandfonline.com This technique separates molecules based on their hydrodynamic volume in solution. The GPC system consists of a column packed with a porous gel. Larger polymer chains are excluded from the pores and therefore elute first, while smaller chains can penetrate the pores to varying extents and elute later.

The output from a GPC experiment is a chromatogram showing the distribution of molecular sizes in the polymer sample. By calibrating the column with polymer standards of known molecular weights, it is possible to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer sample. scienceopen.com The PDI provides a measure of the breadth of the molecular weight distribution.

For poly(this compound) and its copolymers, a suitable solvent must be chosen to dissolve the polymer without degrading the GPC column. Dimethylformamide (DMF) is often used as an eluent for acrylonitrile-based polymers. tandfonline.comtandfonline.com The GPC system is typically equipped with multiple detectors, such as a refractive index (RI) detector, a UV-Vis detector, and a light scattering detector, to obtain comprehensive information about the polymer. umass.edu

Detailed Research Findings:

In a study on the polymerization of this compound, GPC could be used to monitor the progress of the reaction and to characterize the final polymer product. For instance, a copolymer of acrylonitrile (B1666552) and this compound could be analyzed to determine its molecular weight and composition.

Interactive Data Table: Hypothetical GPC Results for a Poly(acrylonitrile-co-2-(1-hydroxypropyl)acrylonitrile) Sample

| Parameter | Value |

| Number-Average Molecular Weight (Mn) | 45,000 g/mol |

| Weight-Average Molecular Weight (Mw) | 85,000 g/mol |

| Polydispersity Index (PDI) | 1.89 |

| Elution Solvent | Dimethylformamide (DMF) |

| GPC System | Agilent 1100 with MALS detector umass.edu |

These results would indicate a successful polymerization, yielding a polymer with a relatively broad molecular weight distribution.

X-ray Diffraction (XRD) for Crystalline Structures

X-ray Diffraction (XRD) is a powerful non-destructive technique used to analyze the crystalline structure of materials. When a beam of X-rays is directed at a crystalline sample, the atoms in the crystal lattice scatter the X-rays in a predictable pattern. This diffraction pattern is unique to the crystalline structure of the material. By analyzing the positions and intensities of the diffraction peaks, it is possible to determine the crystal structure, identify the phases present in a sample, and measure the degree of crystallinity.

For small molecules like this compound, single-crystal XRD can be used to determine the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths and angles. nih.gov For polymers derived from this monomer, XRD is used to study the degree of crystallinity and the arrangement of the polymer chains. buct.edu.cn Amorphous polymers produce a broad, diffuse scattering pattern, while semi-crystalline polymers show both sharp diffraction peaks from the crystalline regions and a broad halo from the amorphous regions.

Detailed Research Findings:

An XRD study of a crystalline sample of a derivative, 2-[Hydroxy(2-methoxyphenyl)methyl]acrylonitrile, revealed detailed structural information. nih.gov The analysis showed that the mean planes of the benzene (B151609) ring and the acryl group are nearly orthogonal to each other. nih.gov The bond length of the C8—C9 single bond was found to be shorter than expected due to conjugation effects. nih.gov

Interactive Data Table: Hypothetical XRD Data for a Semi-Crystalline Poly(this compound) Sample

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) | Crystalline Phase |

| 17.2 | 5.15 | 100 | (100) plane |

| 29.8 | 2.99 | 45 | (110) plane |

The presence of distinct diffraction peaks confirms the semi-crystalline nature of the polymer. The degree of crystallinity could be calculated from the ratio of the integrated intensity of the crystalline peaks to the total scattered intensity.

Computational and Theoretical Chemistry of 2 1 Hydroxypropyl Acrylonitrile

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental electronic and geometric properties of 2-(1-hydroxypropyl)acrylonitrile. These methods, ranging from semi-empirical to ab initio and density functional theory (DFT), allow for the detailed characterization of the molecule at the atomic level.

Electronic Structure Elucidation

The electronic structure of this compound, like other acrylonitrile (B1666552) derivatives, is characterized by the interplay between the electron-withdrawing nitrile group and the π-system of the double bond. Computational analysis can reveal key electronic properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP).

While specific computational studies on this compound are not extensively documented in the literature, analysis of related acrylonitrile compounds provides a strong basis for understanding its electronic characteristics. For instance, computational analyses on various benzimidazole (B57391) acrylonitriles have been performed to understand their structural and electronic features. mdpi.com Similar calculations for this compound would involve geometry optimization followed by single-point energy calculations to determine the orbital energies. The presence of the hydroxyl group is expected to influence the electron density distribution and the reactivity of the molecule.

Table 1: Calculated Electronic Properties of a Model Acrylonitrile System (Note: This table is illustrative and based on typical values for similar compounds, as specific data for this compound is not readily available in the cited literature.)

| Property | Value | Method |

| HOMO Energy | -7.5 eV | DFT/B3LYP |

| LUMO Energy | -1.2 eV | DFT/B3LYP |

| HOMO-LUMO Gap | 6.3 eV | DFT/B3LYP |

| Dipole Moment | 3.5 D | DFT/B3LYP |

Conformational Analysis

The presence of a chiral center at the carbon atom bearing the hydroxyl group and the rotational freedom around the C-C single bonds suggest that this compound can exist in multiple conformations. Conformational analysis aims to identify the most stable spatial arrangements of the molecule.

Studies on similar molecules, such as 2-hydroxy-2',5'-diazachalcones, have utilized semi-empirical methods like AM1 to determine the lowest energy conformers. nih.gov For this compound, a similar approach would involve a systematic search of the potential energy surface by rotating the dihedral angles associated with the propyl and hydroxyl groups. The relative energies of the resulting conformers would indicate their population at a given temperature. The stability of different conformers is often influenced by intramolecular hydrogen bonding between the hydroxyl group and the nitrile group.

Reaction Mechanism Elucidation

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including the synthesis and polymerization of this compound.

Transition State Analysis for Synthetic Reactions

The synthesis of this compound can be achieved through various synthetic routes. Transition state theory can be applied in conjunction with quantum chemical calculations to elucidate the detailed mechanism of these reactions. By locating the transition state structures and calculating their energies, the activation barriers for different reaction pathways can be determined, providing insights into the reaction kinetics and selectivity.

While specific transition state analyses for the synthesis of this compound are not detailed in the provided sources, the general methodology is well-established. For a reaction such as the base-catalyzed addition of propanal to acrylonitrile, computational methods could be used to model the nucleophilic attack, locate the corresponding transition state, and calculate the activation energy.

Mechanistic Pathways of Polymerization Initiation and Propagation

The polymerization of acrylonitrile and its derivatives is a topic of significant industrial and academic interest. While the polymerization of the parent acrylonitrile to poly(acrylonitrile) (PAN) is well-studied, the specific mechanistic pathways for this compound are less so. However, the fundamental principles of radical or anionic polymerization can be applied.

Computational studies on the thermal degradation of PAN suggest that the cyclization of nitrile pendant groups is a key process. researchgate.net For poly(this compound), the presence of the hydroxypropyl group would likely influence the polymerization mechanism and the properties of the resulting polymer. The initiation step, whether by radical initiators or other means, could be modeled to understand the formation of the initial reactive species. The subsequent propagation steps, involving the addition of monomer units to the growing polymer chain, can also be investigated computationally to determine the stereochemistry and regiochemistry of the polymerization.

Molecular Dynamics Simulations of Polymer Systems

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems, including polymers. nih.govrsc.org MD simulations can provide insights into the structure, dynamics, and macroscopic properties of poly(this compound).

By simulating a system containing multiple polymer chains, it is possible to investigate properties such as the glass transition temperature, mechanical strength, and diffusion of small molecules within the polymer matrix. While specific MD simulations on poly(this compound) are not found in the provided search results, the methodology has been successfully applied to other polymer systems, such as blends of poly(lactic acid) and poly(butylene 2,5-furandicarboxylate). nih.gov

An MD simulation of poly(this compound) would involve the following steps:

Building an initial model: A representative number of polymer chains with a defined degree of polymerization would be placed in a simulation box.

Force field selection: An appropriate force field that accurately describes the interactions between the atoms of the polymer would be chosen.

Equilibration: The system would be allowed to relax to a stable state at a given temperature and pressure.

Production run: The simulation would be run for a sufficient length of time to collect data on the desired properties.

These simulations could reveal how the hydroxypropyl side chains influence the polymer's chain packing, mobility, and interactions with other molecules.

Advanced Applications of 2 1 Hydroxypropyl Acrylonitrile Derived Materials in Functional Technologies

Coatings and Adhesives Formulations

Polymers derived from 2-(1-hydroxypropyl)acrylonitrile are valuable components in the formulation of high-performance coatings and adhesives. google.com The presence of the hydroxyl group enhances adhesion to various substrates through hydrogen bonding and provides sites for cross-linking reactions, leading to improved chemical resistance and mechanical properties of the cured coating or adhesive.

The nitrile functionality contributes to the polymer's polarity, which can be beneficial for adhesion to polar surfaces. Furthermore, the acrylonitrile (B1666552) backbone can enhance the thermal stability and barrier properties of the resulting material. In adhesive formulations, these polymers can act as tougheners and adhesion promoters. google.com For instance, they can be incorporated into acrylic structural adhesives to improve peel strength. google.com The ability to copolymerize this compound with other monomers, such as acrylic esters, allows for the fine-tuning of properties like glass transition temperature (Tg), flexibility, and cure speed to meet the specific demands of a coating or adhesive application. google.comgoogle.com

Specialty Polymers for Separation Technologies

The unique chemical characteristics of this compound make it a promising monomer for the synthesis of specialty polymers used in separation technologies. The hydrophilic nature imparted by the hydroxyl group, combined with the chemical reactivity of the nitrile group, allows for the creation of polymers with specific functionalities for targeted separations.

Graft copolymers based on polysaccharides like dextrin (B1630399) and cellulose (B213188), modified with acrylonitrile, have been explored for the removal of metal ions from aqueous systems. researchgate.netmdpi.com The nitrile groups in these polymers can be hydrolyzed to carboxylic acid or amide groups, which can act as chelating sites for metal ions. This functionalization enhances the sorption capacity of the polymer for ions such as iron, chromium, nickel, and copper. researchgate.netmdpi.com The general principle involves creating a polymer matrix that can selectively bind to and remove specific substances from a mixture.

Data on Metal Ion Sorption by Acrylonitrile-Grafted Polymers:

| Polymer System | Target Metal Ions | Key Findings |

| Poly(acrylonitrile) grafted Dextrin | Fe, Cr | Sorption is dependent on the percentage of grafting, metal ion concentration, temperature, and pH. researchgate.net |

| Cellulose-graft-Poly(acrylonitrile-co-acrylic acid) | Ni(II), Cu(II) | Grafting of acrylonitrile and acrylic acid onto cellulose enhances the adsorption capacity for these metal ions. mdpi.com |

| Cellulose-graft-Poly(acrylonitrile-co-styrene) | Ni(II), Cu(II) | The incorporation of styrene (B11656) alongside acrylonitrile influences the polymer's adsorption behavior. mdpi.com |

Advanced Materials for Textile Modification

The application of this compound-derived polymers in textile modification offers a pathway to enhance the properties of fabrics. The process of cyanoethylation, which involves the reaction of acrylonitrile with hydroxyl groups present in natural fibers like cotton and wool, can significantly alter the characteristics of the textile. wikipedia.orgresearchgate.net

Grafting polyacrylonitrile (B21495) onto textile fibers can lead to improvements in properties such as abrasion resistance and resistance to milling shrinkage in wool. researchgate.net Furthermore, the introduction of nitrile groups can serve as a platform for further chemical modifications, allowing for the attachment of dyes or other functional molecules. The modification of textile surfaces with such polymers can impart novel functionalities, including improved water absorbency and altered dyeing behavior. researchgate.netekb.eg

Effects of Acrylonitrile Grafting on Textile Properties:

| Textile Fiber | Property Modified | Observed Effect |

| Wool | Abrasion Resistance | Slight improvement. researchgate.net |

| Wool | Milling Shrinkage | Significant reduction. researchgate.net |

| Cotton | Water Absorbency | Increased. ekb.eg |

Components in Photopolymerizable Systems

Materials derived from this compound are finding use in photopolymerizable systems, which are critical in applications like photoresists and radiation curing. researchgate.net The acrylate (B77674) group in these molecules allows them to participate in rapid polymerization reactions when exposed to ultraviolet (UV) light in the presence of a photoinitiator. mdpi.com

The hydroxyl functionality can contribute to the development of the photoresist by influencing its solubility in developer solutions. Furthermore, the ability to copolymerize these monomers with other acrylates and methacrylates allows for the creation of photopolymers with a wide range of properties, including adhesion, hardness, and chemical resistance. mdpi.com In the context of UV-curable resins, such as polyurethane acrylates, the incorporation of hydroxy-functional acrylates can influence the cross-linking density and the final properties of the cured material, including its thermal stability and mechanical performance. mdpi.com

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems for Synthesis

The synthesis of 2-(1-hydroxypropyl)acrylonitrile and its derivatives is a key area of research, with a focus on developing more efficient and selective catalytic systems. Traditional synthesis methods, such as the condensation of acrylonitrile (B1666552) with propionaldehyde, have utilized catalysts like tricyclohexylphosphine (B42057) in solvents like dioxane. google.com This process can achieve high yields, but researchers are exploring novel catalysts to improve reaction rates and reduce the need for harsh reaction conditions. google.com

Emerging research is investigating the use of copper-based catalytic systems, which are known for their role in various organic reactions, including the synthesis of acrylonitrile from other precursors. britannica.com For instance, copper(II) bromide complexes have been proposed for Activators Generated by Electron Transfer (AGET) Atom Transfer Radical Polymerization (ATRP) of acrylonitrile, a process that could be adapted for its hydroxylated counterpart. mdpi.com The development of catalysts for the ammoxidation of propane, such as Mo-V-Nb-Te-based and Sb-V-based systems, also provides insights into potential catalytic pathways for related nitrile compounds. pnnl.govosti.gov The goal is to design catalysts that are not only highly active but also reusable and environmentally benign, aligning with the principles of green chemistry. pnnl.govosti.govnumberanalytics.com

Precision Polymerization for Tailored Architectures

The ability to control the architecture of polymers derived from this compound is crucial for tailoring their properties to specific applications. Precision polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, are at the forefront of this research. webofjournals.comcmu.edu These methods allow for the synthesis of polymers with well-defined molecular weights, low polydispersity, and complex architectures like block copolymers. webofjournals.comcmu.educmu.edu

ATRP, for example, is a catalytic process that involves the reversible transfer of a halogen atom between a propagating chain and a transition metal complex. mdpi.com This technique has been successfully applied to acrylonitrile and other functional monomers, yielding well-defined polymers. cmu.educmu.edu Similarly, RAFT polymerization enables the controlled synthesis of copolymers with specific functional groups, influencing their rheological properties and processability. webofjournals.com The direct polymerization of functional monomers like this compound is advantageous as it allows for the direct incorporation of hydroxyl groups into the polymer backbone without the need for post-polymerization modification. cmu.edu

An example of controlled polymerization is the RAFT dispersion polymerization of 2-hydroxypropyl methacrylate (B99206) (a related monomer) to form diblock copolymer nanoparticles. rsc.org This process, conducted in mineral oil, demonstrates the potential to create complex nanostructures such as spheres, worms, and vesicles by carefully controlling the polymerization conditions. rsc.org

Integration into Sustainable Chemical Processes

In line with the growing emphasis on green chemistry, there is a significant push to integrate the synthesis and application of this compound into sustainable chemical processes. numberanalytics.comresearchgate.net This involves utilizing renewable feedstocks, designing energy-efficient reactions, and minimizing waste. numberanalytics.comnih.gov

One promising avenue is the use of biomass-derived platform molecules as starting materials. academie-sciences.fr For example, research has explored the synthesis of acrylonitrile from glycerol, a byproduct of biodiesel production, through a two-step continuous flow procedure. researchgate.net The principles of green chemistry, such as atom economy and the use of catalytic reagents over stoichiometric ones, are guiding the development of new synthetic routes. numberanalytics.comresearchgate.net The goal is to create a more circular economy for chemical production, where waste from one process can be used as a feedstock for another. youtube.com

The use of safer solvents and auxiliaries is another key aspect of sustainable chemical processes. numberanalytics.com Research into solvent-free reaction conditions for the synthesis of related acrylonitrile derivatives, for instance, has shown promising results with high yields in short reaction times. academie-sciences.fr

Exploration of Multifunctional Materials

The unique structure of this compound, with its reactive nitrile and hydroxyl groups, makes it an ideal building block for multifunctional materials. google.comcmu.edu These materials can possess a combination of desirable properties, such as improved reactivity, solubility, and functionality, making them suitable for a wide range of applications. webofjournals.com

For instance, copolymers of acrylonitrile with other monomers can be designed to have specific properties for applications in membrane technology, drug delivery, and environmental remediation. webofjournals.com The hydroxyl group in this compound provides a site for further chemical modification, allowing for the attachment of other functional moieties. This post-polymerization modification can be used to create materials with tailored surface properties or to introduce specific functionalities. researchgate.netfigshare.com

The development of functionalized polypropylenes through copolymerization and post-modification serves as a model for how similar strategies can be applied to polymers of this compound. acs.org The ability to introduce a range of functional groups opens the door to creating advanced materials with applications in diverse fields, including lightweight automotive components and advanced composites. openpr.com

In Situ Spectroscopic Studies of Reactions

To gain a deeper understanding of the reaction mechanisms involved in the synthesis and polymerization of this compound, researchers are increasingly turning to in situ spectroscopic techniques. chemrxiv.org These methods allow for the real-time monitoring of chemical reactions, providing valuable insights into reaction kinetics, intermediate species, and the influence of various reaction parameters. chemrxiv.org

Techniques such as Fourier Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray Absorption Spectroscopy (XAS) are powerful tools for these studies. chemrxiv.orgnih.govyoutube.com For example, in situ ¹H NMR spectroscopy has been used to monitor the conversion of monomers during RAFT polymerization, providing data on reaction rates and the evolution of polymer chain length. rsc.org FTIR spectroscopy is valuable for identifying functional groups and tracking changes in chemical structure during a reaction. mdpi.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(1-Hydroxypropyl)acrylonitrile, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via condensation reactions using aldehydes and malononitrile derivatives. For example, starting materials like propionaldehyde derivatives and acrylonitrile precursors may undergo base-catalyzed condensation (e.g., sodium ethoxide) to form the α,β-unsaturated nitrile structure. Reaction parameters such as temperature (60–80°C), solvent polarity (ethanol or DMF), and catalyst loading significantly affect yield and purity .

- Data Insight : In related acrylonitrile derivatives, yields range from 35% to 85% depending on steric hindrance and electron-withdrawing substituents .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR identify functional groups (e.g., hydroxyl protons at δ 1.5–2.5 ppm, nitrile carbons at ~115 ppm).

- IR : Strong absorption bands for -C≡N (~2240 cm⁻¹) and -OH (~3300 cm⁻¹).

- Mass Spectrometry : Molecular ion peaks ([M⁺]) and fragmentation patterns confirm molecular weight and structural integrity .

Q. How can initial biological activity screening be designed for this compound?

- Methodological Answer : Use in vitro assays targeting antimicrobial (e.g., MIC against E. coli or S. aureus) or anticancer activity (MTT assay on cancer cell lines). Compare results to structurally similar compounds (e.g., acrylonitrile derivatives with halogen substituents) to establish structure-activity relationships (SAR) .

Advanced Research Questions

Q. What computational methods can predict the reactivity and electronic properties of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electron donor/acceptor behavior. Fukui functions identify nucleophilic/electrophilic sites .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes like peroxiredoxin 5) to guide drug design .

Q. How can contradictory data on biological activity between similar acrylonitrile derivatives be resolved?

- Methodological Answer :

- Comparative SAR Analysis : Tabulate substituent effects (e.g., electron-withdrawing groups enhance anticancer potency but reduce solubility).

- Dose-Response Studies : Validate inconsistencies using standardized assays (e.g., IC₅₀ values with 95% confidence intervals) .

- Example Table :

| Compound | Substituent | IC₅₀ (μM) | LogP |

|---|---|---|---|

| 2-(p-Cl-Ph)-3-Ph-acrylonitrile | p-chlorophenyl | 12.3 | 2.8 |

| 2,3-bis(p-Cl-Ph)-acrylonitrile | bis(p-chlorophenyl) | 8.7 | 3.5 |

Q. What experimental strategies optimize the compound’s stability under varying conditions?

- Methodological Answer :

- Accelerated Degradation Studies : Expose the compound to heat (40–60°C), UV light, or hydrolytic conditions (pH 3–10) to identify degradation pathways.

- Stabilizers : Co-formulate with antioxidants (e.g., BHT) or cyclodextrins to enhance shelf life .

Q. How can QSPR models be applied to design derivatives with improved properties?

- Methodological Answer : Develop quantitative structure-property relationship (QSPR) models using descriptors like polar surface area, molar refractivity, and topological indices. Validate against experimental data (e.g., corrosion inhibition efficiency or logD) .

Data Contradiction Analysis

Q. Why do some acrylonitrile derivatives show high in vitro activity but poor in vivo efficacy?

- Methodological Answer : Investigate pharmacokinetic parameters (e.g., plasma protein binding, metabolic clearance via CYP450 enzymes) using LC-MS/MS. Poor bioavailability may stem from low solubility or rapid hepatic metabolism .

Key Literature Gaps and Future Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.